molecular formula C7H8N4 B1396324 Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine CAS No. 933749-82-7

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine

Cat. No. B1396324
M. Wt: 148.17 g/mol
InChI Key: FGRZCMUHPMQSAX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is a compound that has been studied for its potential antimicrobial properties . It is composed of a pyrazole ring and a pyrimidine ring, which are two types of important units with various biological activities . Its biological activity and structure are similar to the purines that play an important role in energy supply and metabolic regulation .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivatives has been reported in several studies . For instance, one study proposed a reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives . Another study reported the chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives in excellent yields under microwave irradiation .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine has been characterized by spectral data in several studies . For example, one study confirmed the structure of a derivative of this compound by X-ray diffraction analysis of its single crystal .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its derivatives have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have also been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Scientific Research Applications

Anticancer Potential and Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have significant photophysical properties, leading to their high impact in medicinal chemistry and material science. These compounds demonstrate notable anticancer potential and enzymatic inhibitory activity. The structural diversity achieved through synthesis and functionalization underlines their potential in drug design, particularly as antitumor agents (Arias-Gómez, Godoy, & Portilla, 2021).

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines are effective inhibitors of mycobacterial ATP synthase, showing promise in the treatment of Mycobacterium tuberculosis (M.tb). Structure-activity relationship studies of these compounds have identified specific analogues with potent in vitro M.tb growth inhibition, highlighting their potential as M.tb inhibitors (Sutherland et al., 2022).

Broad Medicinal Properties

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, exhibiting a wide range of medicinal properties. These include anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. The scaffold's structure-activity relationship (SAR) studies are of great interest, leading to the development of lead compounds for various disease targets (Cherukupalli et al., 2017).

Antifungal Activity

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antifungal abilities, as evidenced in studies against phytopathogenic fungi. Certain isomers of these compounds have shown effectiveness against specific fungal strains, demonstrating their potential as antifungal agents (Zhang et al., 2016).

Kinase Inhibitory Activity

These derivatives play an important role in antitumor agent development due to their structural diversity and effective kinase inhibitory activity. Recent developments have seen their application against a range of kinases, further emphasizing their relevance in antitumor drug design (Zhang et al., 2023).

Future Directions

The future directions of research on pyrazolo[1,5-a]pyrimidin-3-ylmethanamine could involve further exploration of its potential as an antitumor compound , as well as its potential for optical applications . Additionally, more research is needed to fully understand its mechanism of action and to assess its safety and hazards .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRZCMUHPMQSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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